molecular formula C27H28N4O4S2 B12167572 2-(2,6-dimethylmorpholin-4-yl)-3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-(2,6-dimethylmorpholin-4-yl)-3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12167572
M. Wt: 536.7 g/mol
InChI Key: XQLMUFZQNOJEQW-HMAPJEAMSA-N
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Description

2-(2,6-dimethylmorpholin-4-yl)-3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylmorpholin-4-yl)-3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the morpholine derivative, followed by the introduction of the pyrido[1,2-a]pyrimidin-4-one core. The final steps involve the addition of the thiazolidinone moiety and the methoxyphenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylmorpholin-4-yl)-3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

2-(2,6-dimethylmorpholin-4-yl)-3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.

    Biology: It may be used in studies of enzyme inhibition, protein-ligand interactions, and other biochemical processes.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It can be used in the development of new materials, such as polymers and coatings, as well as in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylmorpholin-4-yl)-3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Dimethylmorpholin-4-yl)ethanol: A related compound with a simpler structure, used in various chemical and biological applications.

    2-(2,6-Dimethylmorpholin-4-yl)ethanamine: Another similar compound, often used in proteomics research.

Uniqueness

2-(2,6-dimethylmorpholin-4-yl)-3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its complex structure and the presence of multiple functional groups, which confer unique reactivity and potential applications. Its combination of a morpholine ring, pyrido[1,2-a]pyrimidin-4-one core, and thiazolidinone moiety makes it a versatile compound for various scientific and industrial uses.

Properties

Molecular Formula

C27H28N4O4S2

Molecular Weight

536.7 g/mol

IUPAC Name

(5Z)-5-[[2-(2,6-dimethylmorpholin-4-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[2-(4-methoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H28N4O4S2/c1-17-15-29(16-18(2)35-17)24-21(25(32)30-12-5-4-6-23(30)28-24)14-22-26(33)31(27(36)37-22)13-11-19-7-9-20(34-3)10-8-19/h4-10,12,14,17-18H,11,13,15-16H2,1-3H3/b22-14-

InChI Key

XQLMUFZQNOJEQW-HMAPJEAMSA-N

Isomeric SMILES

CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCC5=CC=C(C=C5)OC

Canonical SMILES

CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCC5=CC=C(C=C5)OC

Origin of Product

United States

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